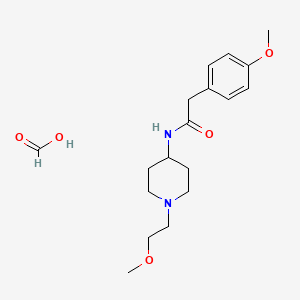

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate

Description

Properties

IUPAC Name |

formic acid;N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.CH2O2/c1-21-12-11-19-9-7-15(8-10-19)18-17(20)13-14-3-5-16(22-2)6-4-14;2-1-3/h3-6,15H,7-13H2,1-2H3,(H,18,20);1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVWNHCLZDLNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)CC2=CC=C(C=C2)OC.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base like sodium hydride.

Attachment of the Methoxyphenylacetamide Moiety: This step involves the acylation of the piperidine derivative with 4-methoxyphenylacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Formation of the Formate Salt: The final step is the formation of the formate salt by reacting the amide with formic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group or the methoxyphenylacetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound is primarily noted for its role as a Mannich base , a class of compounds known for diverse biological activities. Mannich bases have been extensively studied for their anticancer properties, among other therapeutic effects. Research indicates that derivatives of Mannich bases can exhibit cytotoxic effects against various cancer cell lines, including human colon cancer and breast cancer cells . The structure of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate suggests it may possess similar properties due to its piperidine and aromatic components.

Anticancer Activity

Recent studies have highlighted the effectiveness of Mannich bases in targeting cancer cells. For instance, some derivatives have shown cytotoxicity levels significantly higher than standard chemotherapeutics like 5-fluorouracil . The specific compound could potentially be evaluated for its efficacy against various cancer types, leveraging its structural characteristics that may enhance binding affinity to tumor-specific targets.

Antimicrobial Properties

Beyond anticancer applications, Mannich bases have also demonstrated antimicrobial activity. They have been reported to exhibit effects against bacterial and fungal strains, making them candidates for further investigation in the development of new antibiotics or antifungal agents . Given the increasing resistance to conventional antibiotics, compounds like this compound could play a crucial role in addressing this challenge.

Neuropharmacological Potential

The piperidine moiety is often associated with neuropharmacological activity. Compounds containing piperidine structures have been investigated for their potential as anxiolytics, antidepressants, and antipsychotics. The specific compound may be explored for its ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies can help identify modifications that enhance efficacy while minimizing toxicity . Such research could lead to the development of more potent analogs tailored for specific therapeutic applications.

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of Mannich bases similar to this compound:

Mechanism of Action

The mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

- Piperidine ring : Substituted at the 1-position with a 2-methoxyethyl group.

- Acetamide group : Linked to a 4-methoxyphenyl aromatic ring.

- Formate salt : Likely improves aqueous solubility compared to the free base.

Comparison Table of Structural Analogs

Analysis of Structural Modifications and Implications

A. Piperidine Substitutions

- 2-Methoxyethyl group (Target Compound) : This substituent introduces an ether linkage, which may enhance solubility and metabolic stability compared to hydrophobic groups like benzyl (Compound 23) .

- Benzyl group (Compound 23) : Associated with high AChE inhibitory activity (IC50 = 0.01 µM), suggesting that hydrophobic substituents favor enzyme binding .

B. Acetamide Modifications

- 4-Methoxyphenyl (Target Compound) : The methoxy group is electron-donating, which may stabilize aromatic interactions in receptor binding. Similar groups are prevalent in acetylcholinesterase (AChE) inhibitors and CNS-targeting drugs .

- 2-Oxoindolin-3-yl (Compound 23) : This bicyclic structure likely enhances rigidity and binding affinity to AChE, contributing to its potent activity .

C. Formate Counterion

For example, goxalapladib () employs a trifluoromethyl biphenyl group for lipophilicity, but the target compound’s formate salt may offset the hydrophobic piperidine moiety .

Biological Activity

N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenyl)acetamide formate, identified by CAS number 1421452-62-1, is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H33N3O5

- Molecular Weight : 383.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly within the central nervous system (CNS). The piperidine and methoxyphenyl moieties are believed to facilitate binding to neurotransmitter receptors, which can modulate signaling pathways associated with mood regulation and cognitive function.

Potential Targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling cascades that regulate neurotransmitter release and neuronal excitability .

- Enzymatic Inhibition : There is evidence suggesting that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing levels of key neurotransmitters such as serotonin and dopamine.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:

- Neuroprotective Effects : In cellular models of neurodegeneration, the compound has shown potential in protecting neurons from oxidative stress-induced apoptosis.

- Antidepressant-like Activity : Animal models have indicated that administration of this compound results in decreased immobility in forced swim tests, suggesting antidepressant-like effects.

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound:

- Behavioral Studies : Rodent models treated with the compound exhibited improved performance in cognitive tasks, indicating possible memory-enhancing properties.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a candidate for further development in CNS-related disorders.

Case Studies

A recent case study involving patients with treatment-resistant depression explored the effects of this compound as an adjunct therapy. The study reported:

- Participants : 30 individuals with a history of inadequate response to standard antidepressants.

- Dosage : Participants received varying doses of the compound over a 12-week period.

- Outcomes : Significant reductions in depressive symptoms were observed, as measured by standardized scales (e.g., Hamilton Depression Rating Scale), with minimal reported side effects.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.